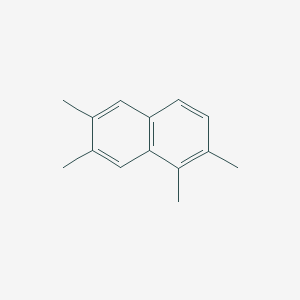

Naphthalene, 1,2,6,7-tetramethyl-

Description

Overview of Polymethylnaphthalene Derivatives in Advanced Chemical Research

Polymethylnaphthalenes are instrumental in several key areas of chemical research. In catalysis, for instance, the shape-selective methylation of naphthalene (B1677914) to produce specific isomers like 2,6-dimethylnaphthalene (B47086) is of great industrial interest. researchgate.net 2,6-dimethylnaphthalene is a precursor to polyethylene (B3416737) naphthalate (PEN), a polyester (B1180765) with superior thermal and barrier properties compared to polyethylene terephthalate (B1205515) (PET). researchgate.net The study of various polymethylnaphthalene isomers helps in optimizing catalyst design and reaction conditions to favor the formation of desired products.

Furthermore, these compounds are valuable in geochemical studies as molecular fossils or biomarkers, providing insights into the thermal maturity and depositional environment of sedimentary organic matter. The relative abundance and distribution of different methylnaphthalene isomers can serve as indicators of the origin and history of fossil fuels.

In the realm of materials science, the incorporation of polymethylnaphthalene units into larger molecular architectures is being explored for the development of novel organic electronic materials. The electronic properties of the naphthalene core can be fine-tuned by the number and position of methyl substituents, influencing factors like charge transport and photophysical behavior. Theoretical studies, often employing density functional theory (DFT), are crucial in predicting the electronic and structural properties of these molecules and guiding the synthesis of new materials. bohrium.com

Significance of Methyl Substitution Patterns in Naphthalene Systems

The substitution pattern of methyl groups on the naphthalene ring system has a profound impact on the molecule's physicochemical properties and reactivity. The positions of the methyl groups influence the electronic distribution within the aromatic system, affecting its stability, reactivity in electrophilic substitution reactions, and spectroscopic characteristics. libretexts.org

For instance, substitution at the 1-position (alpha-position) of naphthalene is generally more kinetically favored in electrophilic substitution reactions compared to the 2-position (beta-position). This is due to the greater stability of the carbocation intermediate formed during the reaction, which can be better stabilized by resonance. libretexts.org However, thermodynamic control can sometimes lead to the formation of the more stable 2-substituted product. libretexts.org

In polymethylnaphthalenes, steric interactions between adjacent methyl groups can lead to distortions of the planar naphthalene ring. This is particularly evident in isomers with peri-substituents (at the 1,8 or 4,5 positions). Such steric strain can influence the molecule's conformation and reactivity. For example, studies on 1,8-dimethylnaphthalene (B165263) have shown how steric repulsion between the peri-methyl groups can distort the naphthalene skeleton.

The specific arrangement of methyl groups also dictates the symmetry of the molecule, which in turn affects its spectroscopic properties, such as its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The unique substitution pattern of each isomer results in a distinct fingerprint, allowing for their identification and quantification in complex mixtures.

Current Research Trajectories in Naphthalene, 1,2,6,7-tetramethyl- Studies

Direct and extensive research specifically focused on Naphthalene, 1,2,6,7-tetramethyl- is limited in currently available scientific literature. Much of the existing knowledge is derived from broader studies on polymethylnaphthalenes or through comparative analysis with its more extensively studied isomers. The primary identifiers for this compound are its CAS number, 99486-63-2, and its molecular formula, C14H16. bohrium.com

Current research trajectories that encompass this specific isomer are largely indirect and fall into a few key areas:

Theoretical and Computational Chemistry: While dedicated experimental studies are scarce, Naphthalene, 1,2,6,7-tetramethyl- is a candidate for theoretical investigations into the structure-property relationships of tetramethylnaphthalene isomers. Computational methods can be used to predict its spectroscopic properties, thermodynamic stability, and electronic structure, offering valuable insights in the absence of extensive experimental data. These theoretical studies can also explore the transformation pathways between different isomers. nih.gov

Synthesis and Characterization: While a specific, optimized synthesis for Naphthalene, 1,2,6,7-tetramethyl- is not widely reported, general synthetic methods for polymethylnaphthalenes could potentially be adapted for its preparation. For example, a known synthesis of 2,3,6,7-tetramethylnaphthalene (B182165) involves a multi-step process starting from 2,3-dimethylsuccinic anhydride (B1165640) and o-xylene (B151617). oup.com A similar strategy, employing appropriately substituted starting materials, could theoretically yield the 1,2,6,7-isomer. The characterization of such a synthesized compound would then provide the much-needed experimental data for this specific molecule.

The following data table provides a comparison of the basic properties of Naphthalene, 1,2,6,7-tetramethyl- with some of its other isomers, highlighting the information available for each.

| Property | Naphthalene, 1,2,6,7-tetramethyl- | 1,2,3,4-Tetramethylnaphthalene | 1,4,5,8-Tetramethylnaphthalene | 2,3,6,7-Tetramethylnaphthalene |

| Molecular Formula | C14H16 | C14H16 | C14H16 | C14H16 |

| Molecular Weight | 184.28 g/mol | 184.28 g/mol | 184.28 g/mol | 184.28 g/mol |

| CAS Number | 99486-63-2 | 3031-15-0 | 3031-16-1 | 1134-40-3 |

| Known Synthesis | Not widely reported | Yes | Yes | Yes oup.com |

| Experimental Data | Limited | Available | Available | Available oup.com |

Properties

CAS No. |

99486-63-2 |

|---|---|

Molecular Formula |

C14H16 |

Molecular Weight |

184.28 g/mol |

IUPAC Name |

1,2,6,7-tetramethylnaphthalene |

InChI |

InChI=1S/C14H16/c1-9-5-6-13-7-10(2)11(3)8-14(13)12(9)4/h5-8H,1-4H3 |

InChI Key |

IBDTZVTVRCTRMT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=C2)C)C)C |

Origin of Product |

United States |

Reaction Mechanisms and Reactivity of Naphthalene, 1,2,6,7 Tetramethyl and Methylnaphthalene Derivatives

Thermal Decomposition Pathways

The thermal decomposition of methylnaphthalenes is a critical area of study, particularly in the context of combustion and materials science, as these compounds are precursors to polycyclic aromatic compounds (PACs) and soot. nih.govacs.org The pyrolysis of these compounds involves complex reaction networks initiated by the cleavage of the most labile bonds.

Influence of Methyl Substituents on Degradation Kinetics and Thermodynamics

Methyl substituents have a dual effect on the thermal stability of the naphthalene (B1677914) ring. The electron-donating nature of methyl groups generally increases the stability of the aromatic system. However, the C-H bonds of the methyl groups are significantly weaker than the aromatic C-H or C-C bonds, making them the primary sites for initial thermal attack.

The reactivity of methylnaphthalenes is isomer-dependent. For instance, 1-methylnaphthalene (B46632) exhibits slightly higher reactivity compared to 2-methylnaphthalene (B46627) during pyrolysis. nih.govacs.org The primary decomposition pathway for monomethylnaphthalenes is the loss of a methyl group through H-displacement to form naphthalene. nih.govacs.org

Table 1: Apparent Activation Energies for Gaseous Products from Naphthalene Pyrolysis rsc.org This table presents data for naphthalene as a reference for understanding the decomposition of its derivatives.

| Gaseous Product | Apparent Activation Energy (kJ mol⁻¹) |

| Hydrogen | 33.9 |

| Methane | 51.7 |

| Ethylene (B1197577) | 49.1 |

| Propane | 27.2 |

Activated Radical Species Formation and Stability

The initial step in the thermal decomposition of methylnaphthalenes is typically the formation of a resonance-stabilized naphthylmethyl radical. acs.orgresearchgate.net This occurs either through the homolytic fission of a benzylic C-H bond or via H-abstraction by other radicals present in the system. researchgate.net

For 1,2,6,7-tetramethylnaphthalene, H-abstraction from one of the four methyl groups would lead to one of two possible tetramethylnaphthylmethyl radicals. These radicals are highly resonance-stabilized, with the unpaired electron delocalized over the naphthalene ring system. The stability of these radicals makes them key intermediates in subsequent reactions. acs.org

These naphthylmethyl radicals can undergo several reaction pathways:

Decomposition: Loss of a hydrogen atom to form a vinylnaphthalene derivative.

Isomerization: Rearrangement of the radical structure.

Recombination: Methyl radicals formed during decomposition can recombine with reactant molecules to form higher alkylated naphthalenes (e.g., ethylnaphthalenes, dimethylnaphthalenes). nih.govacs.org

The formation of the 1-naphthylmethyl radical is a crucial step in the pyrolysis of 1-methylnaphthalene, leading to the formation of larger PAHs. researchgate.net

Char Formation Mechanisms: Activation, Dimerization, Trimerization, and Condensation

Char and soot formation from the pyrolysis of aromatic hydrocarbons is a complex process involving the growth of large, polycyclic aromatic structures. The process is believed to occur at temperatures between 350-600°C through a carbonization process where the initial compounds undergo chemical transformation and rearrangement. nih.govresearchgate.net

The mechanisms for the growth of these large molecules from methylnaphthalenes include:

Radical Recombination: Resonance-stabilized radicals, such as naphthylmethyl radicals, can recombine with themselves (dimerization) or other aromatic radicals. researchgate.net This is a key pathway to increasing the molecular weight.

H-Abstraction-C₂H₂-Addition (HACA): This is a well-established mechanism for PAH growth where a hydrogen atom is abstracted from an aromatic ring, followed by the addition of acetylene (B1199291) (C₂H₂). Repetitive cycles of this mechanism lead to the annelation of new aromatic rings. aip.orgacs.org

Condensation Reactions: Large PAH structures can undergo further condensation and cyclodehydrogenation reactions, leading to the formation of highly condensed, graphite-like char structures. nih.gov The lack of significant quantities of carbon dimerization products in some studies suggests their rapid growth into soot. nih.govacs.org

Photochemical Transformations

The extended π-system of naphthalene and its derivatives makes them susceptible to photochemical reactions. The absorption of UV light can promote the molecule to an excited state, which can then undergo various transformations, often involving reaction with other species present in the medium.

Photooxygenation Mechanisms and Singlet Oxygen Involvement

Photooxygenation is a light-induced oxidation that incorporates molecular oxygen into the product. wikipedia.org For aromatic compounds like methylnaphthalenes, this often proceeds via a Type II mechanism, which involves the formation of singlet oxygen (¹O₂). nih.govnih.gov

The general mechanism involves three steps:

A photosensitizer absorbs light and is promoted to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.

The excited triplet sensitizer (B1316253) transfers its energy to ground-state molecular oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂). nih.gov

Singlet oxygen, being a powerful dienophile, can then react with the electron-rich naphthalene ring system in a [4+2] cycloaddition reaction to form an endoperoxide. wikipedia.orgacs.org

For methyl-substituted naphthalenes, the electron-donating methyl groups increase the electron density of the aromatic rings, making them more susceptible to attack by the electrophilic singlet oxygen. acs.org However, steric hindrance from the methyl groups can influence the stability of the resulting endoperoxide. acs.org While specific data for 1,2,6,7-tetramethylnaphthalene is not available, studies on other methyl-substituted aromatics confirm that both electronic and steric factors are crucial determinants of the reaction outcome. acs.org

Photonitration Reactions via Aromatic Radical Cation Intermediates

Photonitration provides an alternative pathway to conventional electrophilic nitration. For naphthalene and methylnaphthalenes, this can occur through a charge-transfer mechanism. rsc.org This process involves the formation of an electron-donor-acceptor (EDA) complex between the naphthalene derivative (the electron donor) and a suitable nitrating agent acceptor, such as tetranitromethane or an N-nitropyridinium salt. rsc.org

Selective photoexcitation of this EDA complex leads to an electron transfer, generating a radical cation of the aromatic compound and a nitrogen dioxide radical (NO₂•). rsc.org

ArH + NO₂⁺Y⁻ → [ArH---NO₂⁺Y⁻] (EDA Complex) [ArH---NO₂⁺Y⁻] + hν → [ArH•⁺, NO₂•] + Y⁻

The subsequent combination of the aromatic radical cation and the nitrogen dioxide radical within the solvent cage yields the nitrated product. This charge-transfer nitration pathway often results in a different isomer distribution compared to the thermal electrophilic nitration. rsc.org For naphthalene itself, photonitration in the presence of nitrite (B80452) can produce both 1- and 2-nitronaphthalene (B181648) isomers. nih.govresearchgate.net The presence of electron-donating methyl groups, as in 1,2,6,7-tetramethylnaphthalene, would be expected to facilitate the initial electron transfer step, potentially increasing the quantum yield of photonitration.

Table 2: Comparison of Nitration Mechanisms for Naphthalene Derivatives

| Feature | Electrophilic Nitration | Photonitration (Charge-Transfer) |

| Initiation | Reaction with a strong electrophile (e.g., NO₂⁺) | Photoexcitation of an EDA complex |

| Key Intermediate | σ-complex (Wheland intermediate) | Aromatic radical cation (ArH•⁺) |

| Nitrating Species | Nitronium ion (NO₂⁺) | Nitrogen dioxide radical (NO₂•) |

| Controlling Factors | Stability of the σ-complex | Stability of the radical cation, properties of the EDA complex |

Electrophilic Reactivity

Electrophilic Oxidation Mechanisms of Tetramethylnaphthalenes

The atmospheric oxidation of dimethylnaphthalenes, such as 2,7-dimethylnaphthalene (B47183) (2,7-DMN), provides insights into the electrophilic oxidation of tetramethylnaphthalenes. This process is primarily initiated by the addition of a hydroxyl (OH) radical to the aromatic ring, forming a radical adduct. researchgate.net For 2,7-DMN, the OH radical predominantly adds to the C1 position. researchgate.net Following this initial step, the radical adduct can react with molecular oxygen (O2) through two main pathways: direct hydrogen abstraction to form a hydroxylated product (like 2,7-DMN-1-ol) or O2 addition to form a peroxy radical. researchgate.net

In the case of 2,7-DMN, the formation of the peroxy radical is a significant pathway. This peroxy radical can then undergo several reactions, including ring closure to form a tricyclic intermediate, intramolecular hydrogen shifts leading to dicarbonyl products, or reactions with atmospheric species like nitric oxide (NO) and hydroperoxyl radicals (HO2). researchgate.net Notably, the intramolecular hydrogen shift is a prominent reaction pathway in the oxidation of 2,7-DMN, leading to the formation of dicarbonyl compounds. researchgate.net The subsequent reactions of the resulting oxy radical can involve ring closure to form an epoxide radical rather than the cleavage of the C1-C2 bond. researchgate.net

Combustion Chemistry and Kinetic Modeling

The combustion of methylnaphthalene derivatives is a critical area of study, particularly in the context of diesel fuel and soot formation.

Hydrogen Abstraction and Substitution Reactions

During the combustion of 1-methylnaphthalene, hydrogen abstraction reactions are a dominant consumption pathway. nih.gov Specifically, the abstraction of a hydrogen atom from the methyl group to form the 1-naphthylmethyl radical is the most significant of these reactions. nih.gov Hydrogen abstraction reactions involving H atoms are crucial in the formation of both polycyclic aromatic hydrocarbons (PAHs) and soot. rsc.org The rate of these abstraction reactions is influenced by the size and structure of the PAH molecule and the specific reaction site. rsc.org

High-Temperature Decomposition Processes

The pyrolysis, or high-temperature decomposition in the absence of oxygen, of methylnaphthalenes has been studied to understand their thermal stability and breakdown products. For 1- and 2-methylnaphthalene, pyrolysis studies between 800 and 1000°C show that naphthalene is the most abundant product, formed through the loss of the methyl group via H displacement. nih.gov The initial step in the thermal decomposition of methylnaphthalene derivatives involves the breaking of a C-H bond, creating a hydrogen atom and an "activated naphthalene derivative". acs.org This activated molecule can then react further to form larger char molecules or lighter hydrocarbons. acs.org The formation of these heavier char molecules is observed to be faster at higher temperatures. acs.org When heated to decomposition, 1-methylnaphthalene emits acrid smoke and irritating fumes. nih.gov

Isomerization and Radical Addition Pathways

Under pyrolytic conditions, isomerization is a significant reaction, leading to the formation of the second most abundant products after naphthalene. nih.gov The isomerization of 1-methylnaphthalene to 2-methylnaphthalene is a key step in the synthesis of 2,6-dimethylnaphthalene (B47086), a precursor to polyethylene (B3416737) naphthalate (PEN). rsc.org Methyl radicals present in the system can also recombine with the reactant methylnaphthalenes to produce ethylnaphthalenes and dimethylnaphthalenes. nih.gov Furthermore, radical addition reactions, such as the reaction of the 1'- or 2'-methylnaphthyl radical with the propargyl radical, can lead to the formation of larger PAHs like anthracene (B1667546) and phenanthrene. researchgate.net

General Reactivity Considerations for Methylnaphthalene Systems

The reactivity of methylnaphthalene systems is influenced by the position of the methyl group. For instance, 1-methylnaphthalene exhibits slightly higher reactivity compared to its isomer, 2-methylnaphthalene. nih.gov The hydrogenation of 1-methylnaphthalene, a process relevant to hydrogen storage, proceeds through the formation of 1-methyltetralin and 5-methyltetralin, which are then further hydrogenated to various isomers of methyldecalin. acs.org The presence of methyl groups can also affect the electronic properties and subsequent reactivity of the naphthalene ring system.

Table 1: Key Reactions in the Chemistry of Methylnaphthalene Derivatives

| Reaction Type | Reactant(s) | Key Product(s) | Conditions | Reference(s) |

|---|---|---|---|---|

| Electrophilic Oxidation | 2,7-Dimethylnaphthalene + OH radical | Dicarbonyl compounds, 2,7-DMN-1-ol | Atmospheric | researchgate.net |

| Hydrogen Abstraction | 1-Methylnaphthalene + Radicals | 1-Naphthylmethyl radical | Combustion | nih.gov |

| High-Temperature Decomposition | 1- and 2-Methylnaphthalene | Naphthalene | 800-1000°C, Pyrolysis | nih.gov |

| Isomerization | 1-Methylnaphthalene | 2-Methylnaphthalene | Pyrolytic | nih.govrsc.org |

| Radical Addition | Methylnaphthyl radical + Propargyl radical | Anthracene, Phenanthrene | Gas phase | researchgate.net |

| Hydrogenation | 1-Methylnaphthalene + H2 | 1-Methyltetralin, 5-Methyltetralin | Catalytic | acs.org |

Computational and Theoretical Investigations of Naphthalene, 1,2,6,7 Tetramethyl Analogues

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model and predict the behavior of molecules. These methods are fundamental to understanding the intrinsic properties of naphthalene (B1677914) derivatives at the electronic level.

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of naphthalene and its substituted analogues. DFT calculations are used to determine molecular geometries, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and to predict the outcomes of chemical reactions.

Studies on substituted naphthalenes have utilized DFT to explore their structure, vibrational frequencies, and electronic nature. For instance, calculations on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone using the B3LYP/6-311++G(d,p) basis set helped to determine the molecule's optimized structure and minimum energy conformation. nih.gov The C–C bond lengths within the naphthalene ring in this molecule were calculated to be in the range of 1.373–1.461 Å. nih.gov

The reactivity of naphthalene derivatives is closely linked to their electronic properties. The net charge on the α-position carbon atom of naphthalene is slightly higher than on the β-position, indicating a stronger reaction activity at the α-position. researchgate.net DFT calculations have been employed to study changes in electronic properties under the influence of various substituents, including -CH3, -NH2, and -NO2. nih.gov The presence of trifluoromethyl (-CF3) groups, for example, significantly increases the sensitivity of the molecule to the electronic effects of other substituents. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity. For naphthalene, this gap was calculated to be 4.75 eV using the DFT/aug-cc-pVQZ basis set. samipubco.com

Control over the reaction pathways of naphthalene derivatives can be elucidated through DFT. acs.org For example, in the photocycloaddition of 1-naphthol (B170400) derivatives, DFT calculations helped to understand the reaction's selectivity by analyzing the energy barriers of different pathways. acs.org The calculations showed that the formation of a C-C bond via a biradical intermediate had a high energy barrier of 44.3 kcal/mol, making it challenging under the studied reaction conditions. acs.org

| Naphthalene Analogue/System | Computational Method/Basis Set | Key Finding | Reference |

|---|---|---|---|

| Naphthalene | Quantum Chemistry | α-position carbon atom has a higher net charge and is more reactive than the β-position. | researchgate.net |

| Poly(CF3)substituted naphthalenes | DFT (B3LYP/6-311++G(d,p)) | -CF3 groups increase the sensitivity of the molecule to substituent effects. | nih.gov |

| 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone | DFT (B3LYP/6-311++G(d,p)) | Calculated naphthalene ring C-C bond lengths are between 1.373 and 1.461 Å. | nih.gov |

| Naphthalene | DFT/aug-cc-pVQZ | The calculated HOMO-LUMO energy gap is 4.75 eV. | samipubco.com |

| 1-Naphthol derivatives | DFT Calculations | A high energy barrier (44.3 kcal/mol) for C-C bond formation in a biradical intermediate explains reaction selectivity. | acs.org |

Ab initio calculations, which are based on first principles without the use of empirical data, provide a high level of theoretical accuracy for studying reactive intermediates like carbocations. These methods have been applied to understand the stability and structure of substituted naphthylcarbinyl cations.

Minimal basis set ab initio calculations have been performed on naphthalenes and naphthylcarbinyl cations with a variety of substituents, including methyl (CH3), fluoro (F), and amino (NH2) groups. ibm.com These studies have shown that the inherent stability of a 1-naphthylcarbinyl cation over a 2-naphthylcarbinyl cation can be reversed with appropriate substitution. ibm.com For instance, the placement of electron-donating or electron-withdrawing groups significantly alters the charge distribution and stability of the cation. ibm.com

Homodesmotic stabilization energies, which measure the stability of a molecule relative to a set of reference compounds, have been correlated using modified Dewar-Grisdale and Taft equations to quantify these substituent effects. ibm.com This theoretical framework allows for a systematic analysis of how different functional groups influence the electronic structure of the naphthalene system. ibm.com

| System Studied | Computational Approach | Key Finding | Reference |

|---|---|---|---|

| Substituted Naphthylcarbinyl Cations (Substituents: CH3, F, CF3, CN, etc.) | Minimal basis set ab initio calculations | The inherent stability of 1-naphthylcarbinyl vs. 2-naphthylcarbinyl cations can be reversed by substituents. | ibm.com |

| Substituted Naphthylcarbinyl Cations | Homodesmotic stabilization energy correlations | Quantified the effect of substituents on cation stability using modified Dewar-Grisdale and Taft equations. | ibm.com |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Reactive molecular dynamics (MD) simulations are particularly useful for studying chemical reactions, offering insights into reaction pathways, kinetics, and thermodynamics that are inaccessible to static quantum chemical calculations. The ReaxFF reactive force field, for example, has been used to simulate the complex chemical processes that occur during the carbonization and pyrolysis of naphthalene. researchgate.netsyxbsyjg.com

These simulations can model a variety of reactions, including condensation, pyrolysis, rearrangement, and hydrogen transfer. researchgate.net In the early stages of naphthalene coking, simulations have shown that radical formation is initiated by intermolecular hydrogen transfer rather than the direct breaking of C-H bonds. researchgate.net By simulating these reactive events over time, a detailed reaction mechanism for the coking process can be established. syxbsyjg.com The multiscale reactive molecular dynamics (MS-RMD) method is an alternative approach that offers significant computational efficiency, allowing for the simulation of complex reactive systems over longer timescales. nih.gov

| System/Process | Simulation Method | Key Finding | Reference |

|---|---|---|---|

| Naphthalene Carbonisation | Reactive Molecular Dynamics (ReaxFF) | Observed condensation, pyrolysis, rearrangement, and hydrogen transfer reactions. | researchgate.net |

| Naphthalene Coking Process | Reactive Molecular Dynamics (ReaxFF) | Radical formation is initiated by intermolecular hydrogen transfer. | researchgate.net |

| Naphthalene Coking Process | Reactive Molecular Dynamics (ReaxFF) and Quantum Chemistry | A detailed reaction mechanism for naphthalene coking was proposed. | syxbsyjg.com |

| Condensed-phase chemical reactions | Multiscale Reactive Molecular Dynamics (MS-RMD) | Offers up to 3 orders of magnitude greater computational efficiency than ab initio MD. | nih.gov |

Theoretical Models for Structure-Property Relationships

Theoretical models are crucial for establishing clear relationships between a molecule's structure and its chemical and physical properties.

The stability, aromaticity, and frontier orbital energies of naphthalene analogues are highly dependent on the nature and position of substituents. Theoretical models are used to quantify these relationships. Substituent Effect Stabilization Energy (SESE) is a calculated value used to estimate the energetic effect of a substituent on a molecule. nih.gov Studies have shown that for substituted naphthalenes, SESE values correlate well with empirical parameters like Hammett constants. nih.gov

Aromaticity, a key property of naphthalene, can be assessed using geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA) and magnetism-based indices like Nucleus-Independent Chemical Shift (NICS). researchgate.net Research on nitronaphtholate ions has shown that intramolecular charge transfer between electron-donating and electron-accepting substituents significantly affects the aromaticity of the naphthalene rings. researchgate.net The transmission of substituent effects is more effective through three bonds (para-like) than through two bonds (meta-like), which can be rationalized by the greater influence of the resonance effect over that distance. researchgate.net

Substituents directly influence the energies of the frontier molecular orbitals (HOMO and LUMO). Electron-donating groups will generally raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack, while electron-withdrawing groups will lower the energy of the LUMO, making it more susceptible to nucleophilic attack. These effects have been systematically studied in naphthalene derivatives, providing a predictive framework for their reactivity. nih.govrsc.org

| Property Investigated | Theoretical Model/Parameter | Key Finding | Reference |

|---|---|---|---|

| Substituent Effects | Substituent Effect Stabilization Energy (SESE) | SESE values for substituted naphthalenes correlate with Hammett-type constants. | nih.gov |

| Aromaticity | HOMA and NICS indices | Intramolecular charge transfer between substituents alters the aromaticity of the naphthalene rings. | researchgate.net |

| Transmission of Substituent Effects | Analysis of bond pathways | Substituent effects are transmitted more effectively across three bonds (para-like) than two bonds (meta-like). | researchgate.net |

| Reactivity | Analysis of frontier orbital energies | Substituents systematically alter HOMO and LUMO energies, providing a basis for predicting reactivity. | nih.govrsc.org |

Correlation Analyses in Naphthalene Derivative Systems

Correlation analysis in the context of naphthalene derivatives often seeks to establish relationships between molecular structure and physicochemical properties. These studies are crucial for designing molecules with tailored characteristics. For instance, research on various naphthalene derivatives has demonstrated strong correlations between the position and nature of substituents and properties like fluorescence, electron affinity, and ionization potential.

One common approach involves correlating experimentally observed properties with computationally derived parameters. For example, the fluorescence intensity of naphthalene-based fluorescent probes has been shown to correlate with the concentration of metal ions, a principle that is fundamental to their use as sensors. nist.gov In a study on a naphthalene derivative fluorescent probe, a linear relationship was established between the fluorescence intensity and the concentration of Al³⁺ ions, with a regression equation of y = 22.496x - 3.2939 and a high correlation coefficient (R² = 0.9918). nist.gov

Intramolecular Interactions: Hydrogen and Chalcogen Bonds

Intramolecular interactions, such as hydrogen bonds and chalcogen bonds, play a pivotal role in determining the three-dimensional structure and, consequently, the properties of molecules. In the realm of naphthalene derivatives, these non-covalent interactions have been the subject of detailed theoretical studies.

Theoretical investigations on peri-substituted naphthalenes, where substituents are located at the 1 and 8 positions, have provided significant insights into the nature of intramolecular hydrogen and chalcogen bonds. mdpi.comnih.gov These studies, often employing computational methods like Møller-Plesset perturbation theory (MP2), analyze the geometries, interaction energies, and electron density distributions of these systems.

For example, a theoretical study on 1-hydroxy-8-YH-naphthalene derivatives (where Y = O, S, Se) revealed that systems with an OH···Y hydrogen bond are the most stable. mdpi.com The stability and nature of these bonds are assessed through various computational tools, including Natural Bond Orbital (NBO) analysis, which can quantify the charge transfer between orbitals that stabilizes the interaction. mdpi.com The electron density at the bond critical points, a concept from the Quantum Theory of Atoms in Molecules (QTAIM), indicates the degree of covalent character in these non-covalent interactions. mdpi.com

While Naphthalene, 1,2,6,7-tetramethyl- does not possess the classic substituents for forming strong intramolecular hydrogen or chalcogen bonds (like hydroxyl or thiol groups), weak C-H···π interactions could potentially exist between the methyl groups and the naphthalene ring system. The principles and computational methodologies used to study the stronger intramolecular bonds in other naphthalene derivatives would be instrumental in analyzing these weaker, yet structurally significant, interactions in Naphthalene, 1,2,6,7-tetramethyl-.

Theoretical Studies of Charge Carrier Transport in Naphthalene-Based Organic Semiconductors

The performance of organic semiconductors is intrinsically linked to the efficiency of charge carrier (hole or electron) transport through the material. Theoretical studies are indispensable for understanding and predicting the charge transport properties of naphthalene-based materials. The primary mechanisms of charge transport in organic crystals are band-like transport, which is dominant at low temperatures in highly ordered materials, and hopping transport, which is more common at room temperature and in disordered systems. aps.orgresearchgate.net

Predicting charge transport in organic molecular crystals is a significant challenge. aps.orgcaltech.eduarxiv.org Computational approaches often involve calculating key parameters such as reorganization energy and transfer integrals. The reorganization energy represents the energy required for a molecule to adjust its geometry upon gaining or losing a charge, while the transfer integral quantifies the electronic coupling between adjacent molecules. Materials with low reorganization energies and large transfer integrals are generally expected to exhibit high charge carrier mobilities. researchgate.net

First-principles calculations, combining methods like GW electronic band structures, ab initio electron-phonon scattering, and the Boltzmann transport equation, have been successfully applied to calculate the phonon-limited hole mobility in naphthalene crystals. aps.orgcaltech.eduarxiv.org These studies have shown that while intramolecular phonons (vibrations within a single molecule) have the strongest coupling to the holes, it is the scattering between holes and intermolecular phonons (vibrations between molecules) that ultimately governs the mobility. aps.orgcaltech.eduarxiv.org

For naphthalene diimide derivatives, which are n-type organic semiconductors, theoretical investigations have shown that substituents can significantly influence the charge transport properties. researchgate.net For instance, the introduction of alkoxyphenyl groups can modulate the LUMO energy levels and impact the electron mobility. researchgate.net While specific theoretical studies on the charge carrier transport in Naphthalene, 1,2,6,7-tetramethyl- are not documented, the established theoretical frameworks for naphthalene and its other derivatives provide a clear roadmap for how such an investigation would be conducted and what key parameters would need to be determined.

Physicochemical Properties of Naphthalene, 1,2,6,7-tetramethyl-

A summary of some of the computed physicochemical properties of Naphthalene, 1,2,6,7-tetramethyl- is provided in the table below. These values are typically derived from computational models. chemeo.comnih.gov

| Property | Value | Unit |

| Molecular Weight | 184.28 | g/mol |

| Molecular Formula | C₁₄H₁₆ | |

| IUPAC Name | 1,2,6,7-tetramethylnaphthalene | |

| CAS Number | 99486-63-2 | |

| Standard Gibbs free energy of formation | 247.54 | kJ/mol |

| Enthalpy of formation at standard conditions (gas) | 49.43 | kJ/mol |

| Enthalpy of fusion at standard conditions | 21.52 | kJ/mol |

| Enthalpy of vaporization at standard conditions | 53.32 | kJ/mol |

| Log10 of Water solubility | -5.18 | |

| Octanol/Water partition coefficient (logP) | 4.073 | |

| McGowan's characteristic volume | 164.900 | ml/mol |

| Critical Pressure | 2388.85 | kPa |

| Critical Temperature | Not Available | K |

| Normal melting (fusion) point | Not Available | K |

| Normal Boiling Point Temperature | Not Available | K |

| Critical Volume | Not Available | m³/kmol |

Note: The properties in this table are computationally derived and may differ from experimental values.

Advanced Spectroscopic Characterization Techniques for Polymethylnaphthalenes

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a well-established analytical technique used to identify chemical bonds and functional groups within a molecule. psu.edu The method is based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational energies of the bonds. psu.edu For a molecule like Naphthalene (B1677914), 1,2,6,7-tetramethyl-, the FTIR spectrum would provide a unique fingerprint based on its specific arrangement of aromatic C-H bonds, aliphatic C-H bonds in the methyl groups, and the vibrations of the naphthalene ring system.

Although a specific, publicly available FTIR spectrum for 1,2,6,7-tetramethylnaphthalene is not readily found, the expected absorption regions can be predicted based on the known frequencies for its constituent functional groups. These characteristic absorptions allow for the differentiation from other isomers and related compounds.

Table 1: Predicted FTIR Absorption Bands for Naphthalene, 1,2,6,7-tetramethyl-

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Naphthalene Ring) |

| 3000-2850 | C-H Stretch | Aliphatic (Methyl Groups) |

| 1650-1450 | C=C Stretch | Aromatic (Naphthalene Ring) |

| 1470-1430 | C-H Bend | Aliphatic (Methyl Groups) |

| 900-670 | C-H Bend (Out-of-Plane) | Aromatic (Naphthalene Ring) |

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of solid and liquid samples by eliminating the need for extensive sample preparation. mt.comwikipedia.org In ATR-FTIR, an infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that penetrates a small depth into the sample held in close contact with the crystal. wikipedia.org This makes it an ideal method for analyzing surfaces and highly absorbing materials. mt.combruker.com

For Naphthalene, 1,2,6,7-tetramethyl-, which is a solid, ATR-FTIR offers a rapid and direct method of analysis. The resulting spectrum is typically very similar to a traditional transmission FTIR spectrum but may show slight variations in peak intensities due to the nature of the measurement. bruker.com This technique is particularly valuable for the in-situ analysis of polycyclic aromatic hydrocarbons (PAHs) in environmental samples, as it can detect contamination on surfaces or within biological tissues. researchgate.netnih.gov The ability to analyze samples directly makes ATR-FTIR a powerful tool for screening and identification without complex extraction procedures. researchgate.net

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for molecular identification, providing information about a compound's mass and its fragmentation patterns. When coupled with high-resolution analyzers, it allows for the determination of elemental composition.

Gas Chromatography-Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (GC-APCI-HRMS)

Gas Chromatography-Atmospheric Pressure Chemical Ionization-High Resolution Mass Spectrometry (GC-APCI-HRMS) is an advanced analytical technique that couples the separation power of GC with the sensitive and specific detection of HRMS. APCI is a soft ionization technique that typically preserves the molecular ion or produces a protonated molecular ion ([M+H]⁺), which is crucial for determining the molecular weight of the analyte. nih.govthermofisher.com This is a significant advantage over harder ionization methods like electron ionization (EI), which can cause extensive fragmentation and loss of the molecular ion peak. nih.gov

The analysis of alkylated polycyclic aromatic hydrocarbons (PAHs) like Naphthalene, 1,2,6,7-tetramethyl-, benefits greatly from this approach. waters.comnih.gov The high resolution of the mass spectrometer allows for the determination of the exact mass of the molecular ion, enabling the calculation of its elemental formula with high confidence. researchgate.net This capability is critical for distinguishing between isomers or other compounds with the same nominal mass. The combination of chromatographic retention time from GC and the accurate mass and isotopic pattern from HRMS provides a very high degree of certainty in compound identification. nih.govresearchgate.net

Table 2: High-Resolution Mass Spectrometry Data for Naphthalene, 1,2,6,7-tetramethyl-

| Parameter | Value | Source |

| Molecular Formula | C₁₄H₁₆ | PubChem |

| Molecular Weight ( g/mol ) | 184.28 | PubChem nih.gov |

| Exact Mass (Da) | 184.125200510 | PubChem nih.gov |

| Common Adducts (APCI) | [M+H]⁺, [M]⁺ | --- |

Chromatographic Separations Coupled with Spectroscopy

Combining chromatographic separation with spectroscopic detection creates a powerful hyphenated technique capable of analyzing complex mixtures by identifying the individual separated components.

Gas Chromatography coupled with Fourier Transform Infrared Spectroscopy (GC-FTIR)

Gas Chromatography coupled with Fourier Transform Infrared Spectroscopy (GC-FTIR) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of FTIR. frontiersin.orgnih.gov As components elute from the GC column, they pass through a light-pipe or are deposited onto a solid surface, where their infrared spectra are recorded in real-time. frontiersin.orgmdpi.com

A primary strength of GC-FTIR is its exceptional ability to distinguish between isomers. frontiersin.orgmdpi.comojp.gov While mass spectrometry may produce very similar fragmentation patterns for isomers, their FTIR spectra are often distinctly different due to the unique spatial arrangement of their atoms, leading to different vibrational modes. mdpi.com For the analysis of a mixture containing various tetramethylnaphthalene isomers, GC would first separate them based on their boiling points and interaction with the stationary phase. The subsequent FTIR detection would provide a unique spectral fingerprint for each eluting isomer, allowing for unambiguous identification. This makes GC-FTIR a highly complementary technique to GC-MS for the definitive analysis of complex isomeric mixtures. mdpi.combohrium.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Mechanistic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions in polymethylnaphthalenes and plays a crucial role in mechanistic studies of their reactions. The absorption of UV-Vis radiation by these molecules promotes electrons from a ground electronic state to an excited state. The wavelength and intensity of the absorption are characteristic of the molecule's electronic structure.

The UV-Vis spectra of naphthalene and its methylated derivatives exhibit characteristic absorption bands in the ultraviolet region. researchgate.netdatapdf.com For instance, naphthalene displays absorption maxima around 311 nm. datapdf.com Methyl substitution on the naphthalene ring generally leads to a bathochromic (red) shift of these absorption bands. researchgate.net This shift is attributed to the electron-donating nature of the methyl groups, which destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition.

In mechanistic studies, UV-Vis spectroscopy can be employed to monitor the progress of reactions involving polymethylnaphthalenes. researchgate.netresearchgate.net For example, changes in the absorption spectrum can indicate the formation of intermediates or products. The appearance of new absorption bands or shifts in existing bands can provide evidence for specific reaction pathways. Furthermore, the kinetics of a reaction can be followed by measuring the change in absorbance at a particular wavelength over time.

The study of charge-transfer complexes involving polymethylnaphthalenes is another area where UV-Vis spectroscopy is instrumental. The formation of such complexes often results in the appearance of a new, broad absorption band at longer wavelengths, which can be used to characterize the complex and determine its formation constant.

A comparison of the UV absorption maxima for naphthalene and some of its methyl-substituted derivatives is provided in the table below.

| Compound | Absorption Maximum (λmax, nm) |

| Naphthalene | 311 datapdf.com |

| α-Methylnaphthalene | 314 datapdf.com |

| β-Methylnaphthalene | 319 datapdf.com |

| 2-Methylnaphthalene (B46627) | 275 (Excitation) aatbio.com |

This table provides illustrative data for comparative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of polymethylnaphthalenes like 1,2,6,7-tetramethylnaphthalene. nih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a polymethylnaphthalene, the chemical shifts of the aromatic protons are influenced by the positions of the methyl substituents. The integration of the signals provides the relative number of protons in each environment. Coupling between adjacent protons can lead to splitting of the signals, which provides further structural information about the substitution pattern on the naphthalene ring.

¹³C NMR spectroscopy is particularly powerful for determining the carbon skeleton of the molecule. rsc.orgchemicalbook.com The chemical shifts of the carbon atoms in the naphthalene ring and the methyl groups are highly sensitive to their local electronic environment. nih.gov The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing a direct confirmation of the molecular symmetry.

For 1,2,6,7-tetramethylnaphthalene, with its specific substitution pattern, NMR spectroscopy would be expected to show a unique set of signals corresponding to the aromatic protons and the four methyl groups. The precise chemical shifts and coupling patterns would allow for unambiguous assignment of the structure, distinguishing it from other tetramethylnaphthalene isomers. nih.govnih.gov Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further aid in the assignment of complex spectra by establishing connectivity between protons and carbons. nih.gov

The following tables present hypothetical ¹H and ¹³C NMR data for 1,2,6,7-tetramethylnaphthalene based on general principles and data for related compounds.

Hypothetical ¹H NMR Data for 1,2,6,7-Tetramethylnaphthalene

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 4H | Aromatic-H |

| ~2.4 | s | 12H | -CH₃ |

Note: This is a simplified, hypothetical representation. The actual spectrum may show more complex splitting patterns for the aromatic protons.

Hypothetical ¹³C NMR Data for 1,2,6,7-Tetramethylnaphthalene

| Chemical Shift (δ, ppm) | Assignment |

| ~130-135 | Aromatic C (quaternary) |

| ~125-130 | Aromatic CH |

| ~20 | -CH₃ |

Note: The exact chemical shifts will depend on the solvent and experimental conditions.

Q & A

Basic Research Questions

Q. How can researchers reliably identify and quantify 1,2,6,7-tetramethylnaphthalene in environmental or biological matrices?

- Methodological Answer : Use hyphenated techniques such as LC-GC-MS for separation and quantification, as demonstrated in studies analyzing mineral oil hydrocarbons . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy with high-resolution mass spectrometry (HRMS). Thermodynamic properties (e.g., enthalpy of formation, ionization energy) from NIST databases should be referenced to validate computational models.

Q. What experimental designs are recommended for assessing the compound’s systemic toxicity?

- Methodological Answer : Follow systematic review frameworks (e.g., ATSDR’s 8-step process) , which prioritize peer-reviewed studies in humans and laboratory mammals. Include inhalation, oral, and dermal exposure routes, and monitor outcomes like hepatic, renal, and respiratory effects. Use Table B-1 to define inclusion criteria for health outcomes and species-specific responses.

Q. How can researchers address inconsistencies in toxicity data across studies?

- Methodological Answer : Conduct a risk-of-bias assessment using standardized questionnaires (e.g., Table C-6/C-7 ). Evaluate randomization, blinding, and exposure characterization in human or animal studies. Apply meta-analytical tools to resolve contradictions, prioritizing studies with low bias and high confidence ratings .

Advanced Research Questions

Q. What mechanistic approaches are used to link 1,2,6,7-tetramethylnaphthalene exposure to oxidative stress pathways?

- Methodological Answer : Investigate reactive metabolites (e.g., quinones) using in vitro models (e.g., cytochrome P450 enzyme assays) and monitor adduct formation with hemoglobin or albumin, as described in Troester et al. . Pair this with transcriptomic profiling to identify upregulated oxidative stress markers (e.g., NRF2, HO-1).

Q. How can environmental fate models account for the compound’s volatility and persistence in heterogeneous matrices?

- Methodological Answer : Integrate emission rate data (measured via non-invasive thermal desorption ) into fugacity models. Parameterize degradation pathways using thermodynamic properties (e.g., ΔfH°gas ) and octanol-water partition coefficients (log Kow) derived from computational chemistry tools.

Q. What strategies resolve discrepancies between in vitro and in vivo genotoxicity data?

- Methodological Answer : Compare metabolic activation systems (e.g., S9 liver fractions) used in vitro with in vivo biotransformation kinetics. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response relationships, referencing ATSDR’s toxicokinetic extraction protocols .

Methodological Considerations

- Data Validation : Cross-reference experimental results with NIST’s Standard Reference Data and avoid non-peer-reviewed sources (e.g., chem960.com ).

- Multi-Omics Integration : Combine metabolomic, proteomic, and genomic datasets to elucidate mechanisms, leveraging frameworks from systematic reviews .

- Analytical Reproducibility : Standardize protocols for volatile compound analysis (e.g., temperature-controlled sampling ) to minimize variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.